1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolophthalazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the N,N-bis(2-methoxyethyl) and 4-fluorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)- involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-fluorophenyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
113628-68-5 |
---|---|
Molecular Formula |
C21H22FN5O2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C21H22FN5O2/c1-28-13-11-26(12-14-29-2)21-18-6-4-3-5-17(18)20-24-23-19(27(20)25-21)15-7-9-16(22)10-8-15/h3-10H,11-14H2,1-2H3 |
InChI Key |
JJHVPUJMJFVQMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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